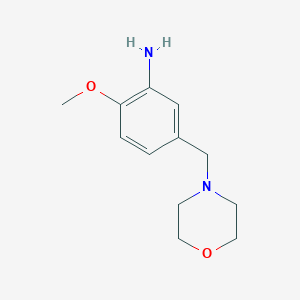![molecular formula C12H10N4O B8416499 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine](/img/structure/B8416499.png)
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and pyrrole rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for potential antimicrobial, antiviral, or anticancer properties.
Medicine: If found to be biologically active, it could be developed into therapeutic agents for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrrole moieties could play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine include other heterocyclic compounds with fused ring systems, such as:
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazol-3-yl)pyridine
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]thiadiazol-3-yl)pyridine
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyridine, oxadiazole, and pyrrole rings, which can confer distinct chemical and biological properties. This unique structure may result in specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(1-methylpyrrol-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10N4O/c1-16-7-3-5-10(16)12-14-11(15-17-12)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI Key |
WEPZABJVPFWWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
![5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8416494.png)

